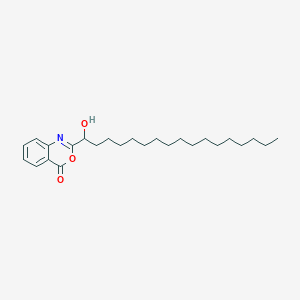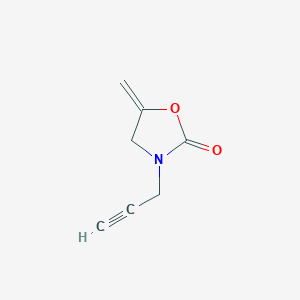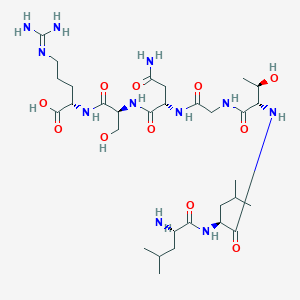![molecular formula C20H18N2O2 B14197242 ([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate CAS No. 918945-41-2](/img/structure/B14197242.png)
([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate: is an organic compound that features a biphenyl group attached to a benzoate moiety with two amino groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate typically involves the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the benzoate moiety: The biphenyl compound is then reacted with a benzoic acid derivative under esterification conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity might be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups (if present) can yield the corresponding amines.
Substitution: The biphenyl and benzoate moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts, etc.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl or benzoate derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: : It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: : Research into its derivatives could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : The compound could be used in the production of polymers or other materials with specialized functions.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Benzoate derivatives: Compounds with the benzoate moiety but different substituents.
Uniqueness
- The presence of both biphenyl and benzoate moieties in a single molecule.
- The specific positioning of the amino groups, which can influence the compound’s reactivity and interactions.
Conclusion
([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate: is a versatile compound with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and the possibility of developing new materials and pharmaceuticals. Further research into its properties and applications could yield significant advancements in both chemistry and industry.
Propriétés
Numéro CAS |
918945-41-2 |
|---|---|
Formule moléculaire |
C20H18N2O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(4-phenylphenyl)methyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C20H18N2O2/c21-18-10-17(11-19(22)12-18)20(23)24-13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13,21-22H2 |
Clé InChI |
MLCKEXFAAJZNIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)C3=CC(=CC(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


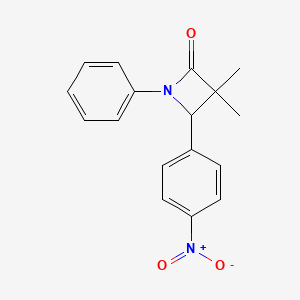

![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
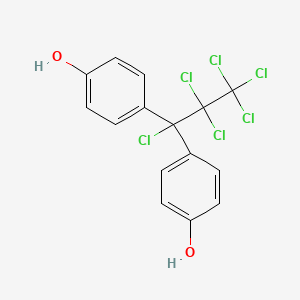
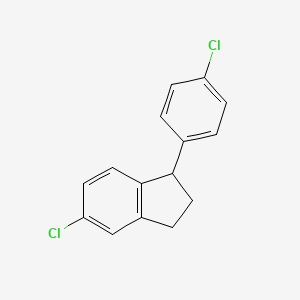
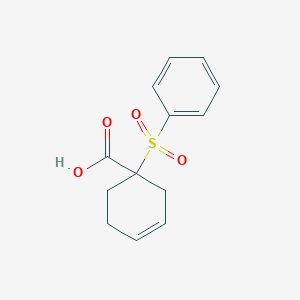

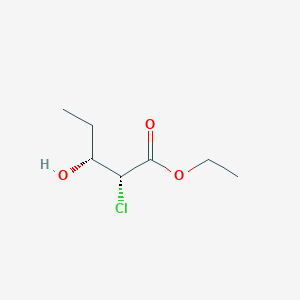
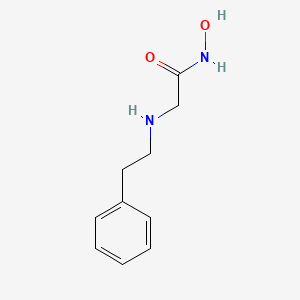
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
